molecular formula C12H7FN2OS2 B3085425 3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155641-84-1

3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B3085425
CAS No.: 1155641-84-1
M. Wt: 278.3
InChI Key: MZVNLQYSFNPFFF-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a specialized thieno[3,2-d]pyrimidine scaffold compound of significant interest in oncology research and anticancer agent development. This fluorinated derivative represents a structurally optimized heterocycle designed for investigating novel therapeutic targets, particularly in the context of protein kinase inhibition and cancer cell proliferation studies. The core thienopyrimidine structure is recognized as a privileged scaffold in medicinal chemistry, with demonstrated potential against diverse cancer cell lines through multiple mechanisms of action. Research indicates that thienopyrimidine-based compounds can hinder DNA synthesis and repair, regulate cell cycle progression, and induce apoptotic cell death in malignant cells . The structural motif of the 2-thioxo group is a critical pharmacophore that enables targeted protein interaction, with studies showing that similar thienopyrimidine-thione derivatives exhibit potent inhibitory activity against polo-like kinase 1 (Plk1), a mitotic serine/threonine kinase widely overexpressed in various human cancers . Plk1 represents an attractive anticancer drug target due to its crucial role in cell division, and inhibitors targeting its polo-box domain (PBD) have shown promising ability to block Plk1 localization to centrosomes and kinetochores, consequently inducing mitotic arrest and apoptotic cell death in cancer models . The strategic incorporation of the 2-fluorophenyl substituent at the N3 position enhances molecular properties and target affinity, potentially contributing to improved metabolic stability and binding characteristics through electronic and steric optimization. This compound is strictly for research applications in laboratory settings and is not intended for diagnostic or therapeutic use in humans. Researchers utilizing this compound should employ appropriate safety precautions and handling procedures consistent with working with investigational biochemical entities.

Properties

IUPAC Name

3-(2-fluorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS2/c13-7-3-1-2-4-9(7)15-11(16)10-8(5-6-18-10)14-12(15)17/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVNLQYSFNPFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound characterized by its thienopyrimidine core and a fluorinated phenyl substituent. This structural configuration enhances its biological activity, particularly as a kinase inhibitor. The compound has garnered attention for its potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells by targeting specific kinases.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂F N₂O S₂, with a molecular weight of 278.3 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets.

Research indicates that this compound acts primarily as an inhibitor of Polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation and cancer progression. Inhibition of Plk1 can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The compound's mechanism involves binding to the active site of Plk1, preventing its interaction with substrates necessary for mitotic progression.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Plk1. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa4.1Plk1 Inhibition
Study BL3635.0Induction of Apoptosis
Study CMCF-76.5Cell Cycle Arrest

These studies indicate that the compound effectively reduces cell viability in various cancer cell lines through its action on Plk1.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Comparative analysis with similar compounds reveals how modifications influence activity:

Compound Name Structure Key Features
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-oneStructureSimilar thienopyrimidine core but different substituents affecting activity.
3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-oneStructureContains dimethyl groups which may influence solubility and binding affinity.
3-(phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-oneStructureVariation in the phenyl substituent that alters pharmacokinetic properties.

The fluorinated substituent enhances binding affinity and selectivity towards Plk1 compared to other derivatives.

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines : A study involving HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest.
    "The compound effectively blocked Plk1 localization to centrosomes, leading to mitotic arrest" .
  • Therapeutic Applications : Ongoing research aims to explore the use of this compound in combination therapies for enhanced efficacy against resistant cancer types.

Comparison with Similar Compounds

Critical Analysis of Substituent Impact

  • Electron-Withdrawing Groups (e.g., Fluorine) : Enhance binding to electron-rich enzyme pockets (e.g., PAH) but may reduce metabolic stability due to increased polarity.
  • Bulky Substituents (e.g., 5,6-Dimethyl) : Improve target affinity via hydrophobic interactions but may limit solubility .
  • Heteroaromatic Substituents (e.g., Pyridinyl) : Facilitate π-stacking and hydrogen bonding, critical for chaperone activity .

Q & A

Q. Advanced Research Focus

  • QSAR modeling : Use descriptors like logP, polar surface area, and hydrogen-bond donors to predict bioavailability .
  • Molecular dynamics simulations : Assess binding stability to GSK-3β over time and identify residues critical for interaction .
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 can forecast metabolic stability (e.g., susceptibility to CYP450 oxidation) .

What characterization techniques are essential for confirming the compound’s purity and structure?

Q. Basic Research Focus

  • Spectroscopy :
    • 1H/13C NMR : Verify substituent positions and aromatic proton environments .
    • HRMS : Confirm molecular formula (e.g., [M+H]+ ion for C13H8FN3OS2) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray crystallography : Resolve 3D conformation and validate stereochemistry .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Flow chemistry : Continuous synthesis to improve reaction control and reduce by-products .
  • Green chemistry : Replace hazardous solvents (e.g., DMF with cyclopentyl methyl ether) .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like stoichiometry and mixing rates .

What are the potential off-target effects of this compound, and how can they be assessed?

Q. Advanced Research Focus

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to detect changes in protein expression .
  • Toxicology : In vitro hepatocyte assays (e.g., CYP induction) and in vivo rodent studies for acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.